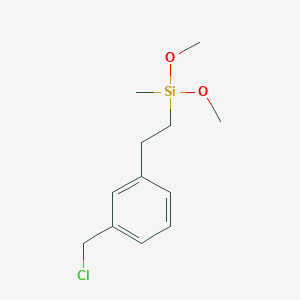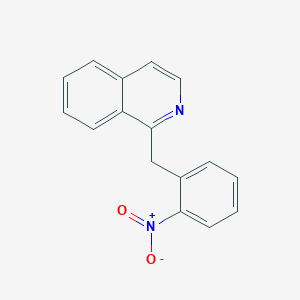
1-(2-Nitrobenzyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrobenzyl)isoquinoline: is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of a nitrobenzyl group attached to the isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzyl)isoquinoline can be synthesized through several methods. One common method involves the condensation of 2-nitrobenzyl chloride with isoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(2-Nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the isoquinoline ring may be oxidized to form isoquinoline N-oxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Reduction: 1-(2-Aminobenzyl)isoquinoline.
Oxidation: Isoquinoline N-oxide derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Nitrobenzyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 1-(2-Nitrobenzyl)isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline moiety can also interact with nucleic acids and proteins, influencing cellular processes and pathways.
類似化合物との比較
1-Benzylisoquinoline: Similar structure but lacks the nitro group.
2-Nitrobenzylisoquinoline: Similar but with the nitro group in a different position.
1-(2-Aminobenzyl)isoquinoline: The reduced form of 1-(2-Nitrobenzyl)isoquinoline.
Uniqueness: this compound is unique due to the presence of both the nitro group and the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry.
特性
CAS番号 |
17750-45-7 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
1-[(2-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17-15/h1-10H,11H2 |
InChIキー |
WQDCBLGNFQKWGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


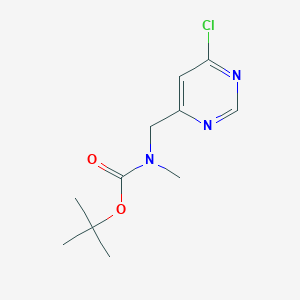
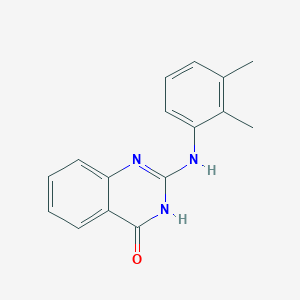

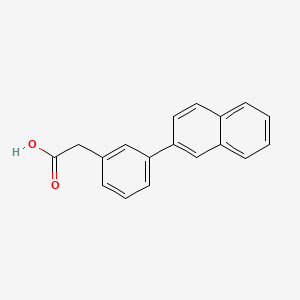

![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
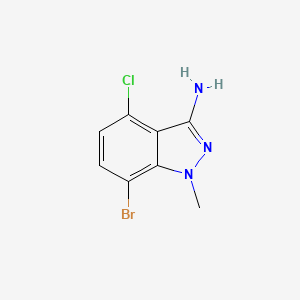
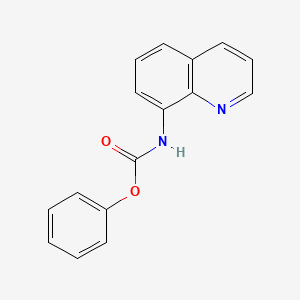

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
